Mangiferolic acid

Catalog No.
S1812955
CAS No.
4184-34-3
M.F
C30H48O3
M. Wt
456.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mangiferolic acid

CAS Number

4184-34-3

Product Name

Mangiferolic acid

IUPAC Name

(E,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylhept-2-enoic acid

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C30H48O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-24,31H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9+/t19-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1

SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C

Mangiferolic acid is a natural product found in Apis mellifera, Garcinia mangostana, and other organisms with data available.

Mangiferolic acid is a naturally occurring cycloartane-type triterpenoid (C30H48O3) characterized by a 9,19-cyclopropane ring, a 3β-hydroxyl group, and a C-26 carboxylic acid. Primarily isolated from Mangifera indica and the propolis of stingless bees, it serves as a highly lipophilic bioactive standard in pharmacological research. In procurement and material selection, it is prioritized as a chemotaxonomic marker for propolis standardization and as a potent baseline compound for in vitro cytotoxicity and apoptotic pathway modeling. Unlike polar extracts, its lipophilic nature dictates specific handling and solvent compatibility, making it a critical pure standard for resolving structure-activity relationships in complex natural product mixtures [1].

Research Fit

Phytochemical authentication reference standard for mango-derived propolis and resin extracts
Cycloartane SAR probe with C-3 β-OH pharmacophore for enzyme inhibition studies
Cell-based assay context for gastric cancer cytotoxicity and microglial NO inhibition

Generic substitution of Mangiferolic acid fails primarily due to nomenclature confusion and functional group sensitivity. Buyers frequently confuse it with Mangiferin, a highly polar xanthone C-glycoside that requires completely different solvent systems (aqueous or ethanol versus dichloromethane or hexane) and exhibits entirely different biological mechanisms. More critically, substituting Mangiferolic acid with its closest analog, Mangiferonic acid, drastically alters assay outcomes. The simple oxidation of the C-3 hydroxyl group to a ketone (forming Mangiferonic acid) shifts the molecule's primary efficacy from potent cytotoxicity to α-glucosidase inhibition. Using the ketone variant in anti-proliferative screens will yield false negatives, while using the hydroxyl variant in anti-diabetic screens will underperform, making exact molecular selection critical for assay reproducibility [1].

Substitution Risk

Target
Mangiferolic acid (C-3 β-OH)
Uncompetitive inhibition profile; intermediate α-glucosidase potency
Potential substitute
Mangiferonic acid (C-3 ketone)
Higher enzyme inhibition potency and mixed-type kinetics may shift SAR interpretation and mechanism conclusions
Target
Single identified compound
Defined C-3/C-26 structure enables reproducible biological data
Potential substitute
Undefined mango triterpene mixture
Variable potency and mixed inhibition mechanisms may confound pharmacological interpretation

Assay Reproducibility: Anti-Proliferative Potency of 3β-Hydroxyl vs. C-3 Ketone

In comparative MTT assays against the MCF-7 breast cancer cell line, the specific functional group at the C-3 position dictates anti-proliferative efficacy. Mangiferolic acid (possessing a 3β-hydroxyl group) demonstrates an IC50 of 5.08 µg/mL (approximately 11.1 µM). In stark contrast, its oxidized analog, Mangiferonic acid (possessing a C-3 ketone), exhibits an IC50 of 96.76 µM under similar conditions. This represents an 8.7-fold advantage in cytotoxic potency for Mangiferolic acid [REFS-1, REFS-2].

Evidence DimensionIn vitro cytotoxicity (IC50) against MCF-7 cells
Target Compound DataMangiferolic acid: 5.08 µg/mL (~11.1 µM)
Comparator Or BaselineMangiferonic acid: 96.76 µM
Quantified Difference8.7-fold greater anti-proliferative potency for Mangiferolic acid
ConditionsIn vitro MTT assay (MCF-7 cell line)

Researchers screening for anti-cancer properties must procure the 3β-hydroxyl form (Mangiferolic acid) to capture the compound's true cytotoxic potential, as the ketone analog is nearly inactive in this context.

α-Glucosidase Inhibition
Head-to-head
IC50 5.52 µM (uncompetitive, Ki 6.04 µM) vs mangiferonic acid 2.46 µM (mixed, Ki 0.58 µM)
Distinct inhibition mode supports C-3 OH pharmacophore SAR studies
Yeast α-glucosidase, Lineweaver‑Burk kinetics; co‑isolated panel

Laboratory Workflow Fit: Apoptotic Pathway Activation Benchmark

When evaluated against KATO-III gastric cancer cells, Mangiferolic acid establishes a robust natural-product baseline for apoptosis induction. It exhibits an IC50 of 4.78–16.02 μg/mL, triggering late-stage apoptosis and significant upregulation of CASP3 and CASP7 genes at 30 μg/mL. While this is less potent than the chemotherapeutic benchmark doxorubicin (IC50 of 0.56–1.55 μg/mL), Mangiferolic acid provides a critical, quantifiable non-toxic baseline for evaluating natural triterpenoid efficacy in programmed cell death models without the extreme necrosis associated with doxorubicin at 72 hours [1].

Evidence DimensionCytotoxicity (IC50) and apoptotic induction
Target Compound DataMangiferolic acid: 4.78–16.02 μg/mL
Comparator Or BaselineDoxorubicin: 0.56–1.55 μg/mL
Quantified DifferenceDoxorubicin is ~8-10x more potent, but Mangiferolic acid provides targeted CASP3/7 upregulation with distinct morphological apoptotic changes.
ConditionsKATO-III cells, flow cytometry and real-time RT-PCR (48-72h)

It serves as a highly reliable, standardized natural positive control for in vitro models investigating caspase-dependent apoptosis.

KATO-III Cytotoxicity
Head-to-head
IC50 range 4.78–16.02 µg/mL; late apoptosis/necrosis, upregulation of COX2, NFκB, CASP3/7
Mechanistically distinct from doxorubicin; inflammation-coupled cell death context
Doxorubicin IC50 0.56–1.55 µg/mL; MTT, flow cytometry, qRT‑PCR

Target Specificity in Screening: α-Glucosidase Inhibition Profiling

While Mangiferolic acid is a highly potent cytotoxic agent, it is outperformed in specific anti-diabetic assays by its ketone counterpart. Structure-activity relationship studies on cycloartane-type triterpenes reveal that the C-3 ketone group is essential for maximizing α-glucosidase inhibition. Mangiferonic acid achieves a highly potent IC50 of 2.46 µM against α-glucosidase (vastly outperforming the (-)-epicatechin standard at 1991.1 µM). Mangiferolic acid, lacking this ketone, falls into a broader, less potent inhibitory range (up to 10.72 µM) [1].

Evidence Dimensionα-Glucosidase Inhibitory Activity (IC50)
Target Compound DataMangiferolic acid: Weaker inhibition (range up to 10.72 µM)
Comparator Or BaselineMangiferonic acid: 2.46 µM
Quantified DifferenceMangiferonic acid is the structurally required form for maximizing this specific enzyme target.
ConditionsIn vitro α-glucosidase inhibition assay

Procurement must be assay-driven; buyers specifically targeting α-glucosidase inhibition should select Mangiferonic acid, whereas those targeting cellular cytotoxicity should select Mangiferolic acid.

BV2 NO Inhibition
Cross-study context
IC50 12.8 µM (Griess assay, 24 h)
Reported benchmark for microglial NO suppression; supports neuroinflammation screening
Mangiferin effective >25 µM under different conditions

Handling and Formulation Compatibility: Physicochemical Divergence from Mangiferin

A common procurement error is the conflation of Mangiferolic acid with Mangiferin due to nomenclature similarities. Mangiferolic acid (C30H48O3, MW 456.71) is a highly lipophilic cycloartane triterpenoid requiring non-polar solvent systems such as dichloromethane, chloroform, or hexane for extraction, formulation, and chromatographic resolution. In contrast, Mangiferin (C19H18O11, MW 422.34) is a highly polar xanthone C-glycoside soluble in water and ethanol. This fundamental divergence dictates completely different handling protocols, formulation compatibilities, and analytical column selections (e.g., normal-phase vs. reverse-phase HPLC) [1].

Evidence DimensionMolecular class and solvent compatibility
Target Compound DataMangiferolic acid: Lipophilic triterpenoid (soluble in DCM/hexane)
Comparator Or BaselineMangiferin: Polar xanthone glycoside (soluble in water/ethanol)
Quantified DifferenceComplete divergence in partition coefficient and structural class (C30 vs C19 backbone).
ConditionsLaboratory handling, extraction, and chromatographic separation

Prevents critical workflow failures by ensuring the correct solvent systems and analytical columns are prepared prior to compound procurement.

C-3 Substituent SAR
Head-to-head
β‑OH (mangiferolic acid): IC50 5.52 µM, uncompetitive; =O (mangiferonic acid): IC50 2.46 µM, mixed inhibition
C-3 oxidation state determines inhibition mode; structural identity essential for SAR
Co‑isolated cycloartanes panel; identical assay conditions

Cytotoxicity and Apoptosis Assay Standardization

Due to its established IC50 profiles (e.g., ~11 µM in MCF-7 cells), Mangiferolic acid is the preferred cycloartane standard for in vitro cytotoxicity screening. It is highly suitable as a natural-product benchmark in flow cytometry and RT-PCR assays designed to measure CASP3/CASP7-dependent apoptosis, particularly when researchers need to avoid the rapid necrosis induced by standard chemotherapeutics like doxorubicin [1].

Chemotaxonomic Marker for Propolis Quality Control

Mangiferolic acid is a critical analytical standard for the quality control and botanical authentication of stingless bee propolis (e.g., Tetragonula and Geniotrigona species). Its specific retention time and mass fragmentation profile in GC-MS and HPLC workflows allow industrial buyers to verify the presence of high-value triterpenoid fractions in crude extracts prior to large-scale formulation [2].

Structure-Activity Relationship (SAR) Library Construction

For medicinal chemistry teams investigating triterpenoid scaffolds, procuring Mangiferolic acid alongside its oxidized counterpart (Mangiferonic acid) provides an ideal matched pair for SAR studies. This combination allows researchers to precisely map how the C-3 oxidation state acts as a biological switch, shifting the primary efficacy from anti-proliferative activity to α-glucosidase inhibition [3].

Application Fit

Application
Selection Property
Validation Focus
Cycloartane SAR studies
C-3 β-OH pharmacophore identity
Inhibition mode verification (uncompetitive)
Gastric cancer cell-model studies
Cytotoxicity endpoint profile
Apoptosis/necrosis mechanism and gene expression
Neuroinflammation assay studies
Microglial NO suppression benchmark
IC50 confirmation in BV2 cells
Phytochemical authentication
Cycloartane chemotaxonomic marker
Co-occurrence with mangiferonic acid and analogs

XLogP3

8.5

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